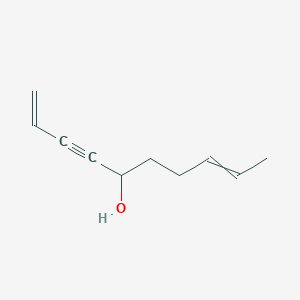
Deca-1,8-dien-3-yn-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deca-1,8-dien-3-yn-5-ol is an organic compound with a unique structure characterized by the presence of both double and triple bonds, as well as a hydroxyl group. This compound is also known by other names such as Deca-4,8-dienol, 1-ethynyl-1,5,9-trimethyl- and Dehydronerolidol . It has a molecular formula of C15H24O and a molecular weight of 220.3505 .
Preparation Methods
The synthesis of Deca-1,8-dien-3-yn-5-ol involves several steps and can be achieved through various synthetic routes. One common method involves the use of multi-step manipulations starting from readily available materials. The final step often requires the use of reducing agents such as lithium aluminum hydride (LiAlH4) or methyl lithium (MeLi) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Deca-1,8-dien-3-yn-5-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alkanes or alcohols .
Scientific Research Applications
Deca-1,8-dien-3-yn-5-ol has several scientific research applications across various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential biological activities and therapeutic properties. In the industry, it can be used in the production of fragrances and flavors due to its unique odor properties .
Mechanism of Action
The mechanism of action of Deca-1,8-dien-3-yn-5-ol involves its interaction with specific molecular targets and pathways. The presence of multiple double and triple bonds, as well as the hydroxyl group, allows it to participate in various chemical reactions and interactions. These interactions can affect biological processes and pathways, leading to its observed effects .
Comparison with Similar Compounds
Deca-1,8-dien-3-yn-5-ol can be compared with other similar compounds such as 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl- and other conjugated dienes. These compounds share similar structural features, such as the presence of multiple double and triple bonds, but differ in their specific arrangements and functional groups. The uniqueness of this compound lies in its specific combination of double and triple bonds along with the hydroxyl group, which gives it distinct chemical and physical properties .
Properties
CAS No. |
62400-64-0 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
deca-1,8-dien-3-yn-5-ol |
InChI |
InChI=1S/C10H14O/c1-3-5-7-9-10(11)8-6-4-2/h3-5,10-11H,2,7,9H2,1H3 |
InChI Key |
ISHQNITYMRZIAV-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC(C#CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















